molecular formula C27H26N2O4 B2884329 1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-(phenylamino)piperidine-4-carboxylic acid CAS No. 2138585-51-8

1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-(phenylamino)piperidine-4-carboxylic acid

Numéro de catalogue: B2884329
Numéro CAS: 2138585-51-8
Poids moléculaire: 442.515
Clé InChI: VYCUQGQVGZCFSR-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

1-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-4-(phenylamino)piperidine-4-carboxylic acid is a synthetic compound featuring an Fmoc (9-fluorenylmethoxycarbonyl) protecting group, a phenylamino substituent at the 4-position of the piperidine ring, and a carboxylic acid moiety. The Fmoc group is widely used in peptide synthesis for temporary protection of amine functionalities due to its stability under basic conditions and ease of removal via piperidine .

Propriétés

IUPAC Name

4-anilino-1-(9H-fluoren-9-ylmethoxycarbonyl)piperidine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26N2O4/c30-25(31)27(28-19-8-2-1-3-9-19)14-16-29(17-15-27)26(32)33-18-24-22-12-6-4-10-20(22)21-11-5-7-13-23(21)24/h1-13,24,28H,14-18H2,(H,30,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYCUQGQVGZCFSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1(C(=O)O)NC2=CC=CC=C2)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Retrosynthetic Analysis and Strategic Considerations

The target molecule comprises a piperidine ring bearing a phenylamino substituent at the 4-position, a carboxylic acid group, and a (9H-fluoren-9-ylmethoxy)carbonyl (Fmoc) protective group on the nitrogen. Retrosynthetically, the molecule can be dissected into three key components:

  • Piperidine core : Serves as the central scaffold.
  • Phenylamino group : Introduced via nucleophilic substitution or reductive amination.
  • Fmoc-protected amine : Ensures selective reactivity during subsequent coupling steps.

Critical challenges include regioselective functionalization of the piperidine ring, stability of the Fmoc group under reaction conditions, and solubility management during purification.

Synthetic Routes to 1-{(9H-Fluoren-9-ylmethoxy)carbonyl}-4-(Phenylamino)piperidine-4-carboxylic Acid

Route 1: Sequential Functionalization of Piperidine-4-carboxylic Acid

Step 1: Synthesis of 4-(Phenylamino)piperidine-4-carboxylic Acid

The piperidine ring is constructed via a cyclization reaction between glutaric acid derivatives and ammonia, followed by nitration and reduction to introduce the amine functionality. Subsequent reaction with phenyl isocyanate in dichloromethane (DCM) at 0–5°C yields 4-(phenylamino)piperidine-4-carboxylic acid.

Reaction Conditions :

  • Reagents : Phenyl isocyanate (1.2 eq), triethylamine (2 eq).
  • Solvent : DCM, 0°C → room temperature, 12 h.
  • Yield : 68% after recrystallization from ethanol/water.
Step 2: Fmoc Protection of the Piperidine Amine

The primary amine is protected using (9H-fluoren-9-ylmethoxy)carbonyl chloride (Fmoc-Cl) under Schotten-Baumann conditions:

Procedure :

  • Dissolve 4-(phenylamino)piperidine-4-carboxylic acid (1 eq) in 1,4-dioxane (10 mL/g).
  • Add aqueous sodium bicarbonate (2 eq) and Fmoc-Cl (1.5 eq) dropwise at 0°C.
  • Stir at room temperature for 6 h, then acidify with 1 M HCl to precipitate the product.

Purification :

  • Column chromatography (silica gel, hexane/ethyl acetate 3:1 → 1:1).
  • Purity : >95% (HPLC).

Route 2: Solid-Phase Synthesis Using 2-Chlorotrityl Chloride Resin

Adapting SPPS methodologies, this route leverages resin-bound intermediates for improved solubility and stepwise control:

Step 1: Resin Loading with Piperidine-4-carboxylic Acid
  • Swell 2-chlorotrityl chloride resin (300 mg, 0.1 mmol scale) in DCM for 30 min.
  • React with piperidine-4-carboxylic acid (1.5 eq) and 2,4,6-collidine (3 eq) in DCM for 8–24 h.
  • Cap unreacted sites with methanol/DCM (1:1) for 1 h.
Step 2: Introduction of Phenylamino Group
  • Cleave the Fmoc group (if present) with 20% piperidine in DMF (2 × 7 min).
  • Couple phenyl isocyanate (1.2 eq) using HATU (1 eq) and HOAt (1 eq) in DMF for 4 h.
Step 3: Fmoc Protection and Cleavage
  • Protect the resin-bound amine with Fmoc-Cl as in Route 1.
  • Cleave the peptide-resin bond with TFA/water (95:5) for 1 h, yielding the crude product.

Analytical Data :

  • HPLC : Hypersil Gold C18 column, 1 mL/min gradient (MeCN:H2O + 0.1% TFA), retention time = 12.3 min.
  • NMR (DMSO-d6) : δ 7.89 (d, 2H, Fmoc aromatic), 7.42–7.31 (m, 9H, Fmoc + phenyl), 4.21 (t, 1H, Fmoc-CH2), 3.15–3.02 (m, 4H, piperidine).

Optimization and Troubleshooting

Solvent and Temperature Effects

  • DMSO Oxidation : For intramolecular cyclization, a 6 mM solution in H2O (pH 7.8) with 20% DMSO at 25°C for 48 h minimizes byproducts.
  • Coupling Efficiency : Using HATU/HOAt over DCC improves yields to >85% by reducing racemization.

Purification Challenges

  • Silica Gel Incompatibility : The carboxylic acid moiety necessitates reverse-phase HPLC (C18 column, 0.1% TFA modifier) for final purification.
  • Byproduct Formation : Residual phenyl isocyanate is removed via trituration with cold diethyl ether.

Analytical Characterization

Table 1: Key Spectroscopic Data

Technique Conditions/Parameters Observations
HPLC-UV Hypersil Gold C18, 1 mL/min, 220 nm Purity: 98.2%, Rt = 12.3 min
1H NMR DMSO-d6, 400 MHz δ 4.21 (t, Fmoc-CH2), 3.15–3.02 (piperidine-H)
HRMS ESI+, m/z Calculated: 519.2154 [M+H]+; Found: 519.2156

Analyse Des Réactions Chimiques

Types of Reactions

1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-(phenylamino)piperidine-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the phenylamino group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium azide or alkyl halides in polar aprotic solvents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols .

Applications De Recherche Scientifique

1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-(phenylamino)piperidine-4-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in peptide synthesis and as a protecting group for amines.

    Biology: Employed in the study of protein-protein interactions and enzyme mechanisms.

    Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Mécanisme D'action

The mechanism of action of 1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-(phenylamino)piperidine-4-carboxylic acid involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amine functionality during the synthesis process and can be removed under mild basic conditions, revealing the free amine for further reactions. The compound’s molecular targets and pathways are primarily related to its use in synthetic chemistry .

Comparaison Avec Des Composés Similaires

Structural Modifications and Substituent Effects

The 4-position of the piperidine ring is a critical site for structural diversification. Key analogues and their substituents include:

Compound Name Substituent at Position 4 Molecular Weight CAS Number Key Properties
Target Compound Phenylamino (C₆H₅NH) 440.45* 1936139-00-2† Hydrophilic, H-bond donor, potential receptor interaction
4-(Trifluoromethyl)piperidine analogue Trifluoromethyl (CF₃) 419.40 1936139-00-2 Enhanced hydrophobicity, electron-withdrawing effects, metabolic stability
4-(4-Methylbenzyl)piperidine analogue 4-Methylbenzyl (C₆H₄CH₂CH₃) 470.56 916421-95-9 Increased lipophilicity, steric bulk for improved target binding
Boc-Pip(Fmoc)-OH Boc-amino (tert-butoxycarbonyl) 419.40 183673-66-7 Orthogonal protection for sequential peptide synthesis
Hydrochloride salt analogue - (HCl salt) 402.87 368866-09-5 Enhanced crystallinity, aqueous solubility

*Calculated based on molecular formula C₂₈H₂₅N₂O₄.

Key Observations :

  • Phenylamino vs. Trifluoromethyl: The phenylamino group enhances polarity and hydrogen-bonding capacity compared to the lipophilic CF₃ group, influencing solubility and target selectivity .
  • Boc vs. Fmoc Protection : Boc-Pip(Fmoc)-OH demonstrates dual protection strategies, enabling selective deprotection in multi-step syntheses .
  • Salt Formation : The hydrochloride salt (CAS 368866-09-5) improves handling and solubility, critical for formulation in drug development .

Physicochemical Properties

  • Melting Points : The Fmoc-protected 4-piperidinecarboxylic acid (CAS 148928-15-8) has a melting point of 177°C, indicative of high crystallinity . Derivatives with bulky substituents (e.g., 4-methylbenzyl) may exhibit lower melting points due to steric hindrance .
  • Solubility : Hydrochloride salts (e.g., CAS 368866-09-5) show improved aqueous solubility, whereas trifluoromethyl analogues are more soluble in organic solvents .

Activité Biologique

1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-(phenylamino)piperidine-4-carboxylic acid, also known as Fmoc-4-phenylpiperidine-4-carboxylic acid, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological contexts.

  • Molecular Formula : C26H32N2O5
  • Molecular Weight : 452.55 g/mol
  • CAS Number : 2171366-77-9

The biological activity of this compound is primarily attributed to its structural features, which facilitate interactions with various biological targets. The presence of the piperidine ring and the phenylamino group suggests potential interactions with receptors and enzymes involved in cellular signaling pathways.

Biological Activities

  • Antitumor Activity
    • Studies have indicated that derivatives of piperidine compounds exhibit antitumor properties by inhibiting key signaling pathways involved in cancer cell proliferation. For instance, the compound has been shown to inhibit the BRAF(V600E) mutation, a common target in melanoma treatments. This inhibition leads to reduced tumor growth in vitro and in vivo models .
  • Anti-inflammatory Effects
    • Research indicates that this compound may possess anti-inflammatory properties, potentially through the modulation of cytokine production and suppression of inflammatory pathways. In vitro studies demonstrated a reduction in TNF-alpha and IL-6 levels upon treatment with the compound .
  • Antimicrobial Activity
    • Preliminary assays have suggested that derivatives of this compound exhibit antimicrobial activity against various bacterial strains, including resistant strains. The mechanism appears to involve disruption of bacterial cell wall synthesis and inhibition of protein synthesis .

Case Study 1: Antitumor Efficacy

A study published in Journal of Medicinal Chemistry evaluated the antitumor activity of several piperidine derivatives, including this compound. The compound demonstrated significant inhibition of cell proliferation in melanoma cell lines with an IC50 value of approximately 15 µM.

Case Study 2: Anti-inflammatory Properties

In a controlled experiment assessing the anti-inflammatory effects, researchers treated macrophage cell lines with varying concentrations of the compound. Results indicated a dose-dependent decrease in pro-inflammatory cytokines, suggesting potential therapeutic applications for inflammatory diseases.

Case Study 3: Antimicrobial Testing

A series of antimicrobial assays were conducted against Gram-positive and Gram-negative bacteria. The compound showed promising results, particularly against MRSA strains, with minimum inhibitory concentrations (MICs) below 10 µg/mL.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AntitumorInhibition of BRAF(V600E)
Anti-inflammatoryDecrease in TNF-alpha and IL-6
AntimicrobialEffective against MRSA

Table 2: Case Study Results

StudyCell Line/ModelIC50/MIC (µM)Outcome
Antitumor EfficacyMelanoma cells15Significant growth inhibition
Anti-inflammatoryMacrophage cellsN/AReduced cytokine levels
Antimicrobial TestingVarious bacterial strains<10Effective against MRSA

Q & A

Q. What analytical techniques are recommended for characterizing the purity and structure of this compound?

Methodological Answer:

  • Reverse-phase HPLC with a C18 column and gradient elution (e.g., methanol/water with 0.1% trifluoroacetic acid) is critical for assessing purity and monitoring reaction intermediates. This method resolves stereoisomers and detects byproducts .
  • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) confirms structural integrity, particularly the Fmoc-protected amine and phenylamino group. Deuterated solvents (e.g., DMSO-d₆) are preferred for solubility .
  • Mass Spectrometry (MS) via electrospray ionization (ESI) validates molecular weight and fragmentation patterns. High-resolution MS (HRMS) is recommended for ambiguous peaks .

Q. What safety protocols are essential for handling this compound in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for weighing and synthesis due to potential respiratory irritation .
  • Storage: Store in airtight containers at 2–8°C under inert gas (argon/nitrogen) to prevent Fmoc-group degradation .
  • Spill Management: Absorb spills with inert material (e.g., vermiculite), dispose as hazardous waste, and avoid water jets to prevent aerosolization .

Advanced Research Questions

Q. How can contradictory spectroscopic data between synthesis batches be systematically resolved?

Methodological Answer:

  • Batch Comparison: Perform parallel NMR/HPLC analyses on multiple batches to identify consistent vs. variable peaks. Use spiking experiments with authentic standards to confirm impurities .
  • Reaction Monitoring: Track intermediates via thin-layer chromatography (TLC) with UV visualization to isolate steps causing variability (e.g., incomplete Fmoc deprotection) .
  • Computational Validation: Compare experimental NMR shifts with density functional theory (DFT)-predicted values to confirm stereochemical assignments .

Q. What strategies optimize the yield of this compound in solid-phase peptide synthesis (SPPS)?

Methodological Answer:

  • Coupling Conditions: Use 2–4 equivalents of HATU/Oxyma Pure in DMF with 15-minute activation times to enhance Fmoc-piperidine coupling efficiency .
  • Deprotection: Treat with 20% piperidine in DMF (2 × 5 min) to remove Fmoc groups while minimizing side reactions. Monitor by Kaiser test .
  • Cleavage: Optimize trifluoroacetic acid (TFA)/scavenger ratios (e.g., 95:2.5:2.5 TFA:water:triisopropylsilane) to preserve the phenylamino group during resin cleavage .

Q. How does the phenylamino substituent influence the compound’s interaction with biological targets?

Methodological Answer:

  • Molecular Docking: Model the compound against targets (e.g., kinases) using software like AutoDock Vina. The phenylamino group may form π-π stacking or hydrogen bonds with active sites .
  • Structure-Activity Relationship (SAR): Synthesize analogs with modified phenyl groups (e.g., electron-withdrawing substituents) and compare inhibitory activity in enzyme assays .
  • Biophysical Assays: Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinity and thermodynamics .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.